Quinabactin

Übersicht

Beschreibung

Quinabactin is a synthetic compound that acts as an agonist of abscisic acid receptors. Abscisic acid is a plant hormone that plays a crucial role in regulating various physiological processes, including seed dormancy, stomatal closure, and response to environmental stressors such as drought. This compound mimics the effects of abscisic acid by binding to its receptors, thereby activating the same signaling pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Quinabactin is synthesized through a series of chemical reactions involving the formation of a sulfonamide group and the incorporation of aromatic rings. The synthetic route typically involves the following steps:

Formation of the Sulfonamide Group: The initial step involves the reaction of an amine with a sulfonyl chloride to form a sulfonamide.

Incorporation of Aromatic Rings:

Final Assembly: The final step involves the assembly of the this compound molecule through a series of condensation reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include temperature control, reaction time, and the use of high-purity reagents. The final product is typically purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Quinabactin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound oxide, which may have different biological activities.

Reduction: Reduction of this compound can lead to the formation of reduced derivatives with altered properties.

Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation Products: this compound oxide.

Reduction Products: Reduced this compound derivatives.

Substitution Products: Various substituted this compound analogs.

Wissenschaftliche Forschungsanwendungen

Quinabactin has a wide range of scientific research applications, including:

Chemistry: Used as a chemical probe to study abscisic acid signaling pathways and receptor interactions.

Biology: Employed in plant biology research to investigate the role of abscisic acid in stress responses and developmental processes.

Industry: Used in the development of agrochemicals and plant growth regulators.

Wirkmechanismus

Quinabactin exerts its effects by binding to abscisic acid receptors, specifically the PYR1, PYL1, PYL2, and PYL5 receptors. Upon binding, this compound activates these receptors, leading to the inhibition of protein phosphatases 2C (PP2Cs). This inhibition triggers a cascade of downstream signaling events, ultimately resulting in physiological responses such as stomatal closure and enhanced drought tolerance.

Vergleich Mit ähnlichen Verbindungen

Pyrabactin: Another abscisic acid receptor agonist with a different chemical structure.

Cyanabactin: A compound with similar receptor specificity but different binding affinities.

Quinabactin’s unique properties and broad receptor activation profile make it a valuable compound for scientific research and practical applications in agriculture and industry.

Biologische Aktivität

Quinabactin, a sulfonamide compound, has emerged as a significant abscisic acid (ABA) agonist, demonstrating a range of biological activities primarily in plant physiology. This article delves into its mechanisms of action, receptor interactions, and physiological effects, supported by various studies and data.

This compound functions as an agonist for ABA receptors, particularly the dimeric receptors PYR1 and PYLs 1-3 and 5. Unlike ABA, which activates all 13 ABA receptors, this compound selectively activates a subset of these receptors, specifically enhancing the activity at dimeric receptor sites. This selective activation allows this compound to mimic ABA's physiological effects effectively without engaging all receptor pathways, which may lead to unwanted side effects.

Receptor Activation Profile

The following table summarizes the receptor activation profile of this compound compared to other known ABA agonists:

| Compound | Receptors Activated | Selectivity |

|---|---|---|

| This compound | PYR1, PYL1-3, PYL5 | Higher activity at dimeric sites |

| Pyrabactin | PYR1, PYL1 | Stronger antagonist on PYL2 |

| JFA1 | PYR1, PYL1, PYL6 | Requires higher concentrations for others |

| JFA2 | PYR1, PYL1 | Higher reactivity than JFA1 |

Physiological Effects

This compound's biological activities have been extensively studied in various plant species, particularly Arabidopsis thaliana, soybean, and maize. Key findings include:

- Stomatal Closure : this compound induces stomatal closure in both wild-type and ABA-deficient mutants (e.g., aba2), thereby reducing water loss during drought conditions .

- Drought Tolerance : It enhances drought tolerance by promoting guard cell closure and suppressing transpiration rates. Studies indicate that this compound-treated plants exhibit delayed wilting under progressive water stress .

- Gene Expression Modulation : this compound activates ABA-regulated genes similarly to ABA itself. Its application results in transcriptional responses that are nearly abolished in quadruple mutants lacking dimeric receptors .

Case Study 1: Arabidopsis thaliana

In a controlled study involving Arabidopsis, this compound was applied to plants subjected to water stress. Results showed that this compound-treated plants maintained higher survival rates compared to untreated controls. The compound effectively mimicked ABA's role in inducing stress-responsive gene expression and improving physiological resilience during drought .

Case Study 2: Soybean Response

Another study assessed the effects of this compound on soybean plants. The application led to significant reductions in leaf water loss and improved growth metrics under drought conditions. This compound's ability to induce stomatal closure was confirmed through transpiration assays .

Research Findings

Recent research highlights this compound's potential in agricultural applications due to its unique properties:

- Enhanced Crop Resilience : this compound has been shown to improve drought resistance across multiple crops by modulating ABA signaling pathways effectively .

- Potential for Genetic Engineering : Its selective receptor activation profile suggests potential applications in genetically engineering crops for improved water use efficiency and stress tolerance .

Eigenschaften

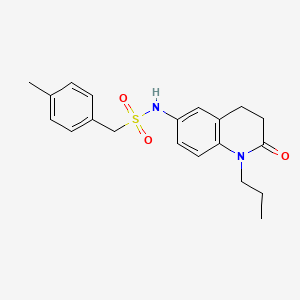

IUPAC Name |

1-(4-methylphenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-3-12-22-19-10-9-18(13-17(19)8-11-20(22)23)21-26(24,25)14-16-6-4-15(2)5-7-16/h4-7,9-10,13,21H,3,8,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHKSUMLZQXFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.